molecular formula C9H3BrClF2N B1381377 4-Bromo-1-chloro-6,8-difluoroisoquinoline CAS No. 1823513-87-6

4-Bromo-1-chloro-6,8-difluoroisoquinoline

Cat. No. B1381377
M. Wt: 278.48 g/mol
InChI Key: LIIPMUYGHDALGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-1-chloro-6,8-difluoroisoquinoline” is a type of isoquinoline, a class of organic compounds that are part of the larger quinoline family. Isoquinolines are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings . This particular compound has bromine, chlorine, and fluorine substituents on the isoquinoline ring .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-chloro-6,8-difluoroisoquinoline” would consist of a isoquinoline ring with bromine, chlorine, and fluorine atoms substituted at the 4th, 1st, 6th and 8th positions respectively .


Chemical Reactions Analysis

Isoquinolines, including “4-Bromo-1-chloro-6,8-difluoroisoquinoline”, can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-chloro-6,8-difluoroisoquinoline” would depend on its specific structure. Factors such as the presence of halogen substituents can influence properties like boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

Synthetic Chemistry Applications Halogenated isoquinolines serve as key intermediates in the synthesis of complex molecular structures. For example, methods for preparing halogenated quinoline derivatives demonstrate their utility as precursors to more complex compounds through lithiation-halogen exchange reactions, highlighting the importance of halogen substituents in directing synthetic pathways (Şahin et al., 2008).

Medicinal Chemistry and Drug Design In medicinal chemistry, halogenated isoquinolines are valued for their biological activities. For instance, compounds with bromo and chloro groups on the isoquinoline scaffold have been investigated for their antibacterial and antimalarial activities. These studies involve the design and synthesis of isoquinoline derivatives and their evaluation against various microbial pathogens and parasites, indicating their potential as therapeutic agents (Parthasaradhi et al., 2015).

Future Directions

The future research directions for “4-Bromo-1-chloro-6,8-difluoroisoquinoline” would depend on its potential applications. Isoquinolines are found in many natural products and pharmaceuticals, so it could be of interest in fields like medicinal chemistry, natural product synthesis, and materials science .

properties

IUPAC Name

4-bromo-1-chloro-6,8-difluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF2N/c10-6-3-14-9(11)8-5(6)1-4(12)2-7(8)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIPMUYGHDALGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN=C2Cl)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-6,8-difluoroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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